2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family This compound is characterized by the presence of a chloromethyl group at the 2-position and a methyl group at the 6-position of the imidazo[1,2-b]pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with chloroacetonitrile in the presence of a base, followed by cyclization to form the imidazo[1,2-b]pyridazine ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)imidazo[1,2-b]pyridazine: Similar structure but lacks the methyl group at the 6-position.
6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine: Contains a chlorine atom at the 6-position instead of a methyl group.
Uniqueness
2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups play a crucial role .
Biological Activity
2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine is a compound belonging to the imidazo[1,2-b]pyridazine class, which is recognized for its diverse biological activities. This scaffold has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, antibacterial, and anticancer properties. This article reviews the biological activities associated with this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H7ClN3. The presence of a chloromethyl group at the 2-position and a methyl group at the 6-position contributes to its unique reactivity and biological profile. The imidazo[1,2-b]pyridazine structure is a common motif in various bioactive molecules, enhancing its appeal in drug design.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. The compound has been shown to bind to enzymes and receptors, modulating their activity. Notably, it may inhibit certain kinases involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
1. Antimicrobial Activity
Research indicates that this compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, studies have shown effectiveness against Staphylococcus aureus and Escherichia coli .
Bacterial Strain | Activity (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
The mechanism behind this antimicrobial activity likely involves the inhibition of bacterial enzymes critical for cellular processes .
2. Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory potential. Its ability to inhibit specific kinases suggests that it could be beneficial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis .
3. Anticancer Activity
Imidazo[1,2-b]pyridazines are being investigated for their anticancer properties. Preliminary studies indicate that derivatives of this scaffold may exhibit cytotoxic effects against various cancer cell lines. For instance, the compound's structural analogs have shown promise in inhibiting tumor cell proliferation through apoptosis induction .
Study on Antimycobacterial Activity
A study conducted by Moraski et al. highlighted the potential of imidazo[1,2-b]pyridazine derivatives against Mycobacterium tuberculosis. In vitro assays demonstrated that certain derivatives exhibited significant activity against both M. tuberculosis and M. marinum, suggesting a possible avenue for developing new antitubercular agents .
Compound ID | MIC90 (μg/mL) | Activity Against Mtb |
---|---|---|
1a | 0.5 | High |
1b | 1 | Moderate |
Structure-Activity Relationship (SAR)
The SAR analysis of imidazo[1,2-b]pyridazine derivatives reveals that modifications at specific positions can significantly influence biological activity. For example, substituents at the C-2 and C-6 positions have been shown to enhance potency against various biological targets .
Properties
IUPAC Name |
2-(chloromethyl)-6-methylimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-6-2-3-8-10-7(4-9)5-12(8)11-6/h2-3,5H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQQTWDXXVJNSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(N=C2C=C1)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.